
(1-Ethylcyclopentyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethylcyclopentyl)methanol is an organic compound with the molecular formula C8H16O. It is a secondary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to an ethyl group and a cyclopentyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1-Ethylcyclopentyl)methanol can be synthesized through several methods. One common approach involves the reduction of (1-Ethylcyclopentyl)ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Ethylcyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to (1-Ethylcyclopentyl)ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can convert it to (1-Ethylcyclopentyl)methane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products:
Oxidation: (1-Ethylcyclopentyl)ketone.
Reduction: (1-Ethylcyclopentyl)methane.
Substitution: (1-Ethylcyclopentyl)chloride or (1-Ethylcyclopentyl)bromide.
Wissenschaftliche Forschungsanwendungen
(1-Ethylcyclopentyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies involving cell signaling and metabolic pathways.
Medicine: Research explores its potential as a precursor for drug development.
Wirkmechanismus
The mechanism of action of (1-Ethylcyclopentyl)methanol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and interact with enzymes and receptors in biological systems. These interactions can influence cell signaling pathways and metabolic processes, making it a valuable compound for research in biochemistry and pharmacology .
Vergleich Mit ähnlichen Verbindungen
Cyclopentanol: Another secondary alcohol with a cyclopentyl ring but without the ethyl group.
(1-Methylcyclopentyl)methanol: Similar structure but with a methyl group instead of an ethyl group.
Cyclohexanol: A secondary alcohol with a cyclohexyl ring.
Uniqueness: (1-Ethylcyclopentyl)methanol is unique due to the presence of both an ethyl group and a cyclopentyl ring, which can influence its chemical reactivity and physical properties. This structural uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C8H16O |
|---|---|
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
(1-ethylcyclopentyl)methanol |
InChI |
InChI=1S/C8H16O/c1-2-8(7-9)5-3-4-6-8/h9H,2-7H2,1H3 |
InChI-Schlüssel |
GLJSDRXLFVQXQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


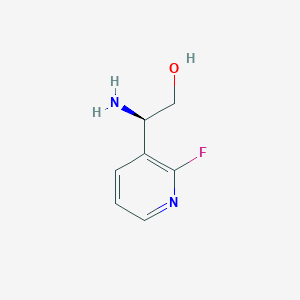
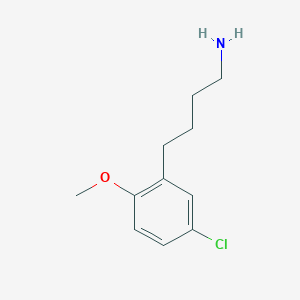
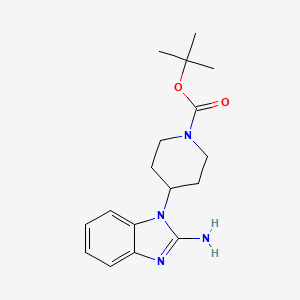

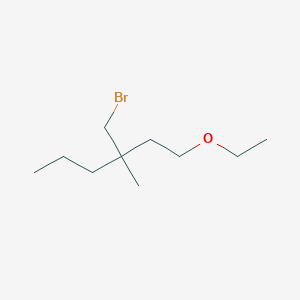
![5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B15315011.png)
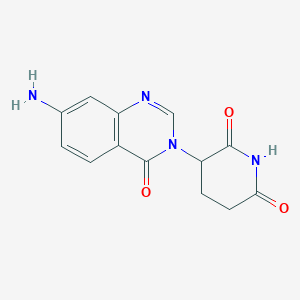
![4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15315027.png)
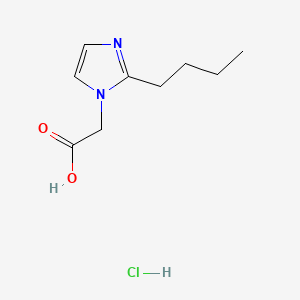
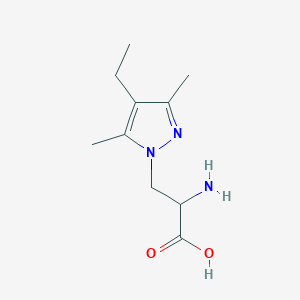

![5-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]pentanamidehydrochloride](/img/structure/B15315045.png)
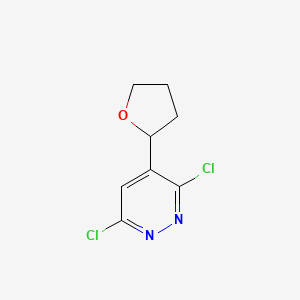
![rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B15315070.png)
